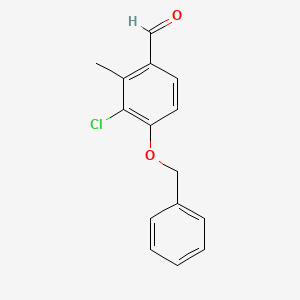4-(Benzyloxy)-3-chloro-2-methylbenzaldehyde
CAS No.:
Cat. No.: VC18796944
Molecular Formula: C15H13ClO2
Molecular Weight: 260.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H13ClO2 |
|---|---|
| Molecular Weight | 260.71 g/mol |
| IUPAC Name | 3-chloro-2-methyl-4-phenylmethoxybenzaldehyde |
| Standard InChI | InChI=1S/C15H13ClO2/c1-11-13(9-17)7-8-14(15(11)16)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
| Standard InChI Key | FZFNSBIFRCWXEC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1Cl)OCC2=CC=CC=C2)C=O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure (C<sub>15</sub>H<sub>13</sub>ClO<sub>2</sub>) features:
-
Benzyloxy group (-OCH<sub>2</sub>C<sub>6</sub>H<sub>5</sub>): Introduces steric bulk and modulates electronic properties via resonance effects .
-
Chlorine atom at C3: Enhances electrophilic reactivity and influences intermolecular interactions (e.g., halogen bonding) .
-
Methyl group at C2: Provides steric hindrance, affecting regioselectivity in subsequent reactions .
Table 1: Comparative Physicochemical Properties of Analogous Benzaldehydes
Synthesis and Reactivity
Synthetic Pathways
The compound is likely synthesized through sequential functionalization of the benzaldehyde core:
-
Benzyloxy Introduction:
-
Chlorination:
-
Aldehyde Formation:
Table 2: Representative Reaction Conditions for Analog Synthesis
Physicochemical Properties
Spectroscopic Data
-
IR Spectroscopy: Expected peaks at ~1700 cm<sup>−1</sup> (C=O stretch), 1260 cm<sup>−1</sup> (C-O-C of benzyloxy), and 750 cm<sup>−1</sup> (C-Cl stretch) .
-
NMR (Predicted):
Thermal Stability
Analogous compounds decompose above 200°C, with the benzyloxy group contributing to lower thermal stability compared to non-ether derivatives .
Applications and Industrial Relevance
Pharmaceutical Intermediates
-
Antimicrobial Agents: Chlorinated benzaldehydes are precursors to thiazolidinones and imidazoles with documented antibacterial activity .
-
Neuroprotective Compounds: Benzyloxy-substituted aldehydes serve as intermediates in synthesizing neurotrophic agents (e.g., talaumidin analogs) .
Material Science
-
Liquid Crystals: Benzyloxy and chloro groups enhance mesomorphic properties in liquid crystalline materials .
-
Polymer Additives: Acts as a crosslinking agent in epoxy resins due to its electrophilic aldehyde group .
| Compound | Hazard Statements | Precautionary Measures |
|---|---|---|
| 4-Chloro-2-hydroxy-3-methylbenzaldehyde | H315, H319, H335 | P261, P305+P351+P338 |
| 3-Chloro-2-methylbenzaldehyde | H302, H315 | P264, P280 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume